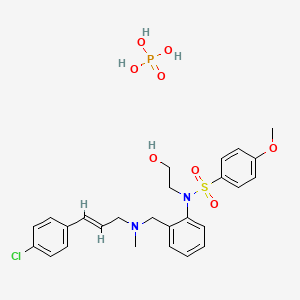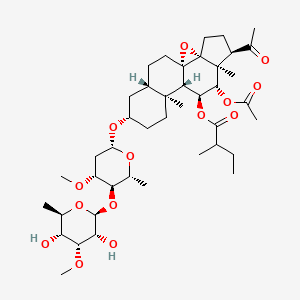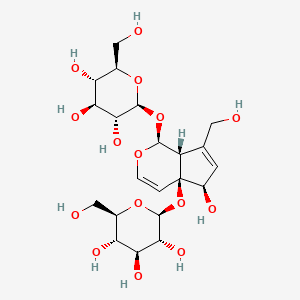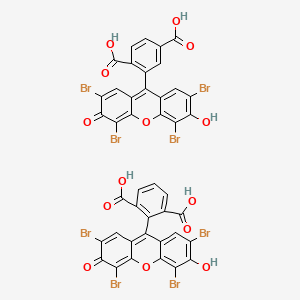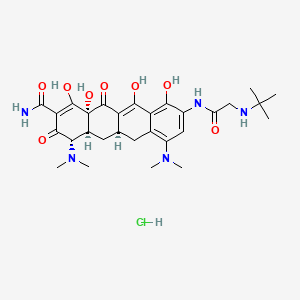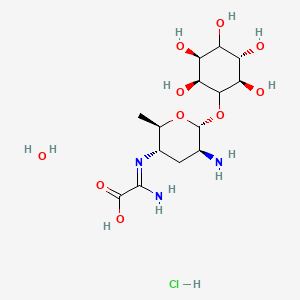![molecular formula C24H25FN6O2 B1139467 N-[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]-2-[6-(2-fluoropyridin-4-yl)-5-methylpyridin-3-yl]acetamide CAS No. 1243245-18-2](/img/structure/B1139467.png)
N-[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]-2-[6-(2-fluoropyridin-4-yl)-5-methylpyridin-3-yl]acetamide
Descripción general
Descripción
This compound is also known as GNF-6231. It has a molecular formula of C24H25FN6O2 and a molecular weight of 448.49 . It is a potent, selective, and orally bioavailable Porcupine inhibitor that blocks Wnt signaling.
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including an acetyl group, a piperazine ring, and multiple pyridine rings .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions. It should be stored in an inert atmosphere, preferably in a freezer under -20°C .Aplicaciones Científicas De Investigación
Cancer Research
GNF-6231 is a small molecule drug that targets PORCN, a protein-serine O-palmitoleoyltransferase . It is primarily used in the therapeutic area of neoplasms . The drug was initially developed by Novartis AG .
Inhibition of Wnt Signaling
The compound acts as a PORCN inhibitor, which is crucial in the secretion of Wnt proteins . By inhibiting PORCN, GNF-6231 can effectively suppress Wnt signaling .
Treatment of Skin Fibrosis
Pharmacological inhibition of porcupine using GNF-6231 has been shown to induce regression of experimental skin fibrosis by targeting Wnt signaling . This suggests potential therapeutic applications in conditions like systemic sclerosis .
Cardiac Injury Healing
GNF-6231 has been studied for its effects on the healing of cardiac injuries . It was found to have an inhibitory effect on the proliferation of αSMA + cells (MF) in the peri-infarct area 3 days post-MI, suggesting that this compound possesses anti-fibrotic properties .
Antitumor Efficacy
In vivo, GNF-6231 has demonstrated excellent pathway inhibition and induces robust antitumor efficacy in a mouse MMTV-WNT1 xenograft tumor model .
Drug Metabolism and Pharmacokinetics
GNF-6231 shows IC50s of greater than 10 μM on all CYP isoforms tested (2C9, 2D6, 3A4). It shows high permeability in a Caco-2 human cell permeability assay with a possible efflux .
Mecanismo De Acción
Target of Action
GNF-6231, also known as N-[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]-2-[6-(2-fluoropyridin-4-yl)-5-methylpyridin-3-yl]acetamide, primarily targets PORCN . PORCN is a protein-serine O-palmitoleoyltransferase porcupine .
Mode of Action
GNF-6231 acts as a PORCN inhibitor . It prevents the activation of the Wnt pathway by blocking the secretion of all Wnt ligands .
Biochemical Pathways
The compound affects the Wnt/β-catenin signaling pathway . This pathway is involved in diverse physiological processes such as proliferation, differentiation, apoptosis, migration, invasion, and tissue homeostasis . Abnormal regulation of the transcription factor β-catenin, a pivotal component of the Wnt signaling pathway, leads to early events in carcinogenesis .
Pharmacokinetics
GNF-6231 is moderately bound to mouse, rat, dog, monkey, and human plasma proteins (88.0, 83.1, 90.9, 71.2, and 95%, respectively) . It has good oral bioavailability, with a range of 72-96% in preclinical animal models (mouse, rat, and dog) when administered in solution . After intravenous injection into mice, rats, and dogs, GNF-6231 shows minimal distribution in tissues compared to its distribution in body fluids .
Result of Action
GNF-6231 has demonstrated anticancer activity . It has been shown to induce robust antitumor efficacy in a mouse MMTV-WNT1 xenograft tumor model . Moreover, it has been used in the study of myocardial infarction .
Safety and Hazards
Propiedades
IUPAC Name |
N-[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]-2-[6-(2-fluoropyridin-4-yl)-5-methylpyridin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O2/c1-16-11-18(14-28-24(16)19-5-6-26-21(25)13-19)12-23(33)29-22-4-3-20(15-27-22)31-9-7-30(8-10-31)17(2)32/h3-6,11,13-15H,7-10,12H2,1-2H3,(H,27,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXNRMISICMFNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C2=CC(=NC=C2)F)CC(=O)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]-2-[6-(2-fluoropyridin-4-yl)-5-methylpyridin-3-yl]acetamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does GNF-6231 interact with its target and what are the downstream effects on cardiac repair following MI?
A1: GNF-6231 inhibits the Wnt/β-catenin signaling pathway by blocking the secretion of Wnt ligands. [, ] This inhibition has been shown to exert multiple beneficial effects on post-MI cardiac repair:
- Enhanced Cell Proliferation: GNF-6231 promotes the proliferation of interstitial cells, particularly Sca1+ cardiac progenitors, in the heart. This contributes to replenishing damaged cardiac tissue. []
- Reduced Cell Death: The compound protects cardiomyocytes from apoptosis, preserving the functional muscle cells of the heart. []
- Inhibition of Fibrosis: GNF-6231 reduces the proliferation of myofibroblasts and their production of collagen I, key components of scar tissue. This limits the extent of fibrosis and preserves cardiac function. []
Q2: What is the evidence for the in vivo efficacy of GNF-6231 in mitigating post-MI cardiac damage?
A2: Studies using a mouse model of MI have demonstrated that systemic administration of GNF-6231 after MI leads to:
- Improved Cardiac Function: GNF-6231 treatment results in significantly better preservation of cardiac function, as measured by fractional shortening, compared to untreated controls. []
- Reduced Infarct Size: The area of damaged tissue following MI is significantly smaller in mice treated with GNF-6231. []
- Reduced Adverse Remodeling: GNF-6231 treatment mitigates the negative structural changes that occur in the heart after MI, such as ventricular dilation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




